5-Nitro-2-phenoxypyridine
Overview
Description
5-Nitro-2-phenoxypyridine is an organic compound with the molecular formula C11H8N2O3 and a molecular weight of 216.19 g/mol It is a nitro-substituted phenoxypyridine, characterized by the presence of a nitro group (-NO2) at the 5-position and a phenoxy group (-OPh) at the 2-position of the pyridine ring
Scientific Research Applications
5-Nitro-2-phenoxypyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the development of pesticides and other agrochemicals due to its bioactive scaffold.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
It is synthesized using sodium hydride in n,n-dimethyl-formamide . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Phenoxypyridine, the bioisostere of diaryl ethers, has been widely introduced into bioactive molecules as an active scaffold, which has different properties from diaryl ethers . This suggests that 5-Nitro-2-phenoxypyridine may interact with similar pathways as diaryl ethers.
Biochemical Analysis
Biochemical Properties
5-Nitro-2-phenoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can bind to certain proteins, altering their structure and function, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and the concentration of the compound. In general, it can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. It can also modulate the expression of genes related to oxidative stress and apoptosis, leading to changes in cell survival and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these molecules, leading to changes in cellular processes. For instance, this compound can inhibit the activity of certain kinases, which are enzymes that play a critical role in signal transduction pathways. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound can lead to cumulative effects on cells, such as increased oxidative stress and changes in metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or beneficial effects, such as enhancing certain metabolic pathways or protecting against oxidative stress. At high doses, this compound can be toxic and cause adverse effects, including liver damage and disruption of normal cellular functions. Threshold effects have been observed, where a specific dosage level leads to a significant change in the compound’s impact on the organism .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and can further interact with other metabolic pathways. The compound can also affect metabolic flux, altering the levels of key metabolites and influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and within cellular compartments. The localization and accumulation of this compound can affect its activity and function, as well as its potential toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. The specific localization can also affect the compound’s interactions with other biomolecules and its overall impact on cellular processes .
Preparation Methods
The synthesis of 5-Nitro-2-phenoxypyridine typically involves the reaction of 2-chloro-5-nitropyridine with phenol in the presence of a base such as sodium hydride (NaH) in N,N-dimethylformamide (DMF) at room temperature . The reaction proceeds as follows:
Reaction Setup: Dissolve phenol (1.0 g, 10.6 mmol) in DMF (20 ml).
Addition of Base: Add NaH (430 mg, 10.51 mmol) to the solution and stir.
Addition of Reactant: Add 2-chloro-5-nitropyridine (1.68 g, 10.6 mmol) to the mixture.
Reaction Conditions: Stir the mixture at room temperature for 8 hours.
Product Isolation: Filter, wash, and dry the product under reduced pressure to obtain this compound as a solid (yield99%).
Industrial production methods may involve similar synthetic routes but optimized for larger scales, ensuring higher yields and purity.
Chemical Reactions Analysis
5-Nitro-2-phenoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such reactions are less commonly reported.
Common reagents and conditions used in these reactions include SnCl2 for reduction and various nucleophiles for substitution reactions. Major products formed include 5-amino-2-phenoxypyridine from reduction and substituted phenoxypyridines from nucleophilic substitution.
Comparison with Similar Compounds
Similar compounds to 5-Nitro-2-phenoxypyridine include other nitro-substituted pyridines and phenoxypyridines. These compounds share structural similarities but differ in the position and nature of substituents, which can significantly impact their chemical and biological properties. Examples of similar compounds include:
- 2-Chloro-5-nitropyridine
- 5-Amino-2-phenoxypyridine
- 2-Phenoxypyridine
Properties
IUPAC Name |
5-nitro-2-phenoxypyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O3/c14-13(15)9-6-7-11(12-8-9)16-10-4-2-1-3-5-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHGOFKIRXYJIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390666 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28222-02-8 | |
Record name | 5-nitro-2-phenoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10390666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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